molecular formula C8H15NO2 B7941999 Methyl 2-(aminomethyl)cyclopentane-1-carboxylate

Methyl 2-(aminomethyl)cyclopentane-1-carboxylate

Cat. No.: B7941999
M. Wt: 157.21 g/mol
InChI Key: YIGIXTPUHJVGNC-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)cyclopentane-1-carboxylate: is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is often used in pharmaceutical research and chemical synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(aminomethyl)cyclopentane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into various amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)cyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the amino group attacks electrophilic centers. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products .

Comparison with Similar Compounds

    Methyl 2-cyclopentanonecarboxylate: Similar in structure but lacks the amino group.

    Cyclopentanecarboxylic acid: Similar ring structure but different functional groups.

Uniqueness: Methyl 2-(aminomethyl)cyclopentane-1-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group on the cyclopentane ring. This combination of functional groups provides the compound with distinct reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

methyl 2-(aminomethyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGIXTPUHJVGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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